3,5-Difluoro-4'-ethylbenzophenone

Description

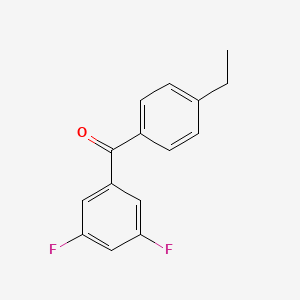

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-13(16)9-14(17)8-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRYOEMIUOVFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374258 | |

| Record name | 3,5-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-11-6 | |

| Record name | 3,5-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Landscape of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules dramatically alters their chemical and physical properties. nih.gov This is due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its relatively small atomic size, which is comparable to hydrogen. fluorochem.co.uk These characteristics mean that fluorination can enhance a molecule's thermal stability, metabolic resistance, and binding affinity to biological targets without significantly increasing its size. fluorochem.co.uk

The field of organofluorine chemistry has expanded rapidly, with fluorinated compounds becoming integral to pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com An estimated 20% of all pharmaceuticals contain fluorine, highlighting the element's importance in medicinal chemistry. sigmaaldrich.com While naturally occurring organofluorine compounds are exceedingly rare, synthetic fluorinated molecules are ubiquitous, ranging from high-performance polymers to life-saving drugs. fluorochem.co.ukchemicalbook.com The stability of the carbon-fluorine bond, one of the strongest in organic chemistry, contributes to the persistence of some fluorinated compounds in the environment, a factor that drives ongoing research into their life cycle and environmental impact. nih.govchemicalbook.com

Significance of Benzophenone Derivatives As Molecular Scaffolds in Advanced Chemistry

The benzophenone (B1666685) framework, consisting of two phenyl rings attached to a central carbonyl group, is a versatile and widely utilized scaffold in organic and medicinal chemistry. chemicalbook.com This structural motif is present in numerous naturally occurring compounds that exhibit a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties. chemicalbook.com

Synthetic benzophenone derivatives are crucial components in a variety of applications. They are used as photoinitiators in polymer chemistry, as fragrances in cosmetics, and form the structural core of many pharmaceutical drugs. cymitquimica.com The ability to readily modify the phenyl rings allows chemists to fine-tune the electronic and steric properties of the molecule, making the benzophenone scaffold a powerful tool for developing new functional materials and therapeutic agents. cymitquimica.com Research has demonstrated that substitutions on the phenyl rings can lead to potent inhibitors of various enzymes and receptors. nih.gov

Overview of Key Research Domains Pertaining to 3,5 Difluoro 4 Ethylbenzophenone and Analogues

Strategic Design of Precursors and Halogenation Techniques

The successful synthesis of the target benzophenone relies heavily on the strategic preparation of its constituent aromatic precursors. This involves the independent synthesis of a difluorinated aromatic unit and a functionalized ethylphenyl moiety, which are later combined to form the final product.

Synthesis of Difluorinated Aromatic Building Blocks

The creation of the 3,5-difluorinated aromatic core is a foundational step. A common approach involves the use of commercially available difluorinated benzene (B151609) derivatives. For instance, 1,3-difluorobenzene (B1663923) can serve as a starting point. The introduction of a suitable functional group for subsequent coupling reactions is essential. This can be achieved through various electrophilic aromatic substitution reactions. However, the directing effects of the fluorine atoms must be carefully considered.

Alternatively, the synthesis of polysubstituted phenols can be achieved through methods like the one-pot Robinson annulation of α,β-unsaturated ketones with α-fluoro-β-ketoesters, followed by in situ dehydrofluorination and tautomerization. researchgate.net The synthesis of fluorinated compounds can also proceed through C-F bond formation using specific fluorinating agents or through C-C bond formation using fluorinated substrates. thieme-connect.de

Elaboration of Ethylphenyl Moieties through Targeted Functionalization

The ethylphenyl portion of the molecule must also be prepared with a functional group suitable for cross-coupling. A common precursor is 4-bromoethylbenzene, which is readily available. This aryl halide can then be converted into various organometallic reagents, such as an organoboron compound for Suzuki-Miyaura coupling or an organozinc reagent for Negishi coupling. wikipedia.orgmdpi.com

Carbon-Carbon Bond Formation Strategies for the Benzophenone Core

The central challenge in synthesizing this compound lies in the formation of the carbonyl bridge between the two aromatic rings. Several modern synthetic methodologies have been developed to achieve this transformation with high efficiency and selectivity.

Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig) for Fluorinated Ketone Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. For the synthesis of this compound, this could involve the reaction of a 3,5-difluorobenzoyl chloride with a 4-ethylphenylboronic acid or vice versa. mdpi.comedu.krdresearchgate.net The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. thieme-connect.de The synthesis of fluorinated terphenyls has been achieved through site-selective Suzuki-Miyaura cross-coupling reactions of dibrominated fluorobenzenes. kfupm.edu.sa

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide. wikipedia.org The Negishi coupling is particularly useful for its high reactivity and functional group tolerance. nih.govacs.org A nickel-catalyzed Negishi coupling of amides has been reported for the synthesis of diaryl ketones under mild conditions. nih.gov This method offers excellent chemoselectivity for the ketone product. nih.gov

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, variations of this reaction can be adapted for ketone synthesis. wikipedia.orgpearson.com For instance, a one-pot procedure involving the 1,2-addition of an organolithium reagent to an amide, followed by a Buchwald-Hartwig amination, can yield aminoarylketones. rsc.org

| Coupling Reaction | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura | Pd catalyst, Base, Organoboron reagent, Organohalide | Mild conditions, high functional group tolerance. thieme-connect.demdpi.comedu.krdresearchgate.net |

| Negishi | Ni or Pd catalyst, Organozinc reagent, Organohalide | High reactivity, excellent functional group tolerance. wikipedia.orgnih.govacs.org |

| Buchwald-Hartwig | Pd catalyst, Ligand, Base, Amine, Organohalide | Primarily for C-N bonds, adaptable for ketone synthesis. wikipedia.orgpearson.comrsc.org |

Friedel-Crafts Acylation and Related Electrophilic Approaches

The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.orgnumberanalytics.com For the synthesis of this compound, one could envision the acylation of 1,3-difluorobenzene with 4-ethylbenzoyl chloride. However, a major consideration is the regioselectivity of the reaction, as the fluorine atoms are deactivating and meta-directing. This can lead to the desired product, but careful optimization of reaction conditions is necessary to avoid the formation of unwanted isomers. The product ketone forms a stable complex with the Lewis acid, necessitating stoichiometric amounts of the catalyst. wikipedia.org

Alternative Synthetic Pathways for Ketone Formation

Other synthetic strategies for forming the ketone linkage include:

Grignard Reagent Addition: The reaction of a Grignard reagent, such as 4-ethylphenylmagnesium bromide, with a 3,5-difluorobenzaldehyde, followed by oxidation of the resulting secondary alcohol, can yield the target ketone. nih.govumkc.eduresearchgate.net This two-step process offers an alternative to direct coupling methods.

Oxidation of Diphenylmethane Derivatives: The synthesis of 4,4'-difluorobenzophenone has been achieved by the diazotization of 4,4'-diaminodiphenylmethane in hydrogen fluoride, followed by thermal decomposition to yield 4,4'-difluorodiphenylmethane, which is subsequently oxidized. google.com A similar strategy could potentially be adapted for the synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The synthesis of this compound, like other fluorinated benzophenones, is often achieved through established reactions such as the Friedel-Crafts acylation. thieme.comnih.gov The efficiency and selectivity of these syntheses are highly dependent on the careful optimization of several key reaction parameters. The primary goal is to maximize the yield of the desired product while minimizing the formation of isomers and other impurities.

A common route for synthesizing diaryl ketones is the Friedel-Crafts acylation, which involves the reaction of an acyl halide or anhydride with an aromatic compound in the presence of a Lewis acid catalyst. thieme.commasterorganicchemistry.com For this compound, this would typically involve the acylation of 1,3-difluorobenzene with 4-ethylbenzoyl chloride. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making the reaction conditions crucial for success. thieme.com

Key parameters that require optimization include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. For instance, while aluminum chloride (AlCl3) is a traditional and potent Friedel-Crafts catalyst, its high reactivity can sometimes lead to side reactions. nih.gov Other Lewis acids, such as iron(III) chloride (FeCl3) or metal triflates, may offer milder conditions and improved selectivity. nih.gov The solvent plays a significant role; non-polar solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are common, but excess 1,3-difluorobenzene can also serve as the solvent to drive the reaction forward. thieme.comgoogle.com

The following table summarizes the key reaction conditions and their impact on the synthesis of fluorinated benzophenones, which can be applied to optimize the synthesis of this compound.

| Parameter | Options | Impact on Efficiency and Selectivity | Considerations for Optimization |

|---|---|---|---|

| Catalyst (Lewis Acid) | AlCl3, FeCl3, ZnCl2, Metal Triflates | The catalyst activates the acylating agent. nih.gov Stronger catalysts (e.g., AlCl3) increase reaction rates but can reduce selectivity and cause product decomposition. Milder catalysts may require higher temperatures but offer better control. nih.gov | Screen various Lewis acids to find a balance between reactivity and the prevention of side-product formation. Stoichiometric amounts are often required due to complexation with the ketone product. thieme.com |

| Solvent | Dichloromethane, 1,2-Dichloroethane, Nitrobenzene, Excess Aromatic Substrate | The solvent's polarity can influence catalyst activity and solubility of reactants. thieme.com Using the aromatic reactant (1,3-difluorobenzene) in excess can serve as both solvent and reactant, maximizing concentration. google.com | The chosen solvent should be inert under the reaction conditions. Post-reaction solvent removal must also be considered. |

| Temperature | 0 °C to reflux | Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts and isomers. Low-temperature addition of reactants can improve selectivity. | The optimal temperature is a trade-off between reaction time and yield/purity. Temperature should be carefully controlled throughout the reaction. |

| Reactant Ratio | Varying molar ratios of acylating agent and catalyst to aromatic substrate | Using an excess of the more readily available or less expensive reactant (e.g., 1,3-difluorobenzene) can drive the reaction to completion. google.com The amount of catalyst is crucial; typically, slightly more than one equivalent is needed. thieme.com | Systematic variation of the molar ratios helps to identify the most cost-effective and high-yielding conditions. |

| Reaction Time | Minutes to several hours | Sufficient time is needed for the reaction to reach completion. However, prolonged reaction times, especially at elevated temperatures, can lead to product degradation or side reactions. nih.gov | The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal endpoint and avoid impurity formation. |

Alternative synthetic strategies, such as Suzuki-Miyaura cross-coupling reactions, offer another avenue for the synthesis of fluorinated benzophenones. edu.krdmdpi.com This method involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide. mdpi.com For this compound, this could involve the reaction of a (3,5-difluorophenyl)boronic acid derivative with a 4-ethyl-substituted aryl halide. Optimization would focus on the choice of palladium catalyst, ligand, base, and solvent system to achieve high yields and selectivity. edu.krdrsc.org

Isolation and Purification Techniques for High Purity Target Compound

Following the synthesis of this compound, a multi-step process is required to isolate the crude product from the reaction mixture and subsequently purify it to a high standard. The specific techniques employed depend on the physical properties of the target compound and the nature of the impurities present.

The initial workup procedure typically involves quenching the reaction. For a Friedel-Crafts acylation, this is often done by carefully adding the reaction mixture to ice water to decompose the Lewis acid-ketone complex. nih.gov This is followed by an extraction step, where the product is transferred into an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed sequentially with a dilute acid (e.g., HCl) to remove any remaining basic impurities, a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, and finally with brine to remove residual water before being dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. nih.govchemicalbook.com

After the initial workup and solvent evaporation, the crude product requires further purification to remove unreacted starting materials, isomers, and other byproducts. The principal methods for purifying solid organic compounds like benzophenones are column chromatography and recrystallization.

The following table outlines the common techniques for the isolation and purification of this compound.

| Technique | Principle | Application and Considerations |

|---|---|---|

| Aqueous Workup / Extraction | Partitioning of solutes between two immiscible liquid phases (typically aqueous and organic). | Essential first step to separate the organic product from inorganic salts (e.g., hydrolyzed catalyst) and water-soluble impurities. Choice of extraction solvent is critical for good product recovery. nih.gov |

| Column Chromatography | Separation based on the differential adsorption of compounds onto a solid stationary phase (e.g., silica (B1680970) gel) as they are passed through a column by a liquid mobile phase (eluent). beilstein-journals.org | Highly effective for separating the target compound from impurities with different polarities, such as isomeric byproducts. The eluent system (a mixture of non-polar and polar solvents, e.g., hexane/ethyl acetate) is optimized to achieve good separation. mdpi.com |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. Impurities remain in the mother liquor. | An effective final purification step if a suitable solvent or solvent pair can be identified in which the product has high solubility at high temperatures and low solubility at low temperatures. This method is excellent for removing small amounts of impurities and can yield highly pure crystalline material. |

| Distillation | Separation of liquids based on differences in boiling points. Vacuum distillation is used for high-boiling-point or heat-sensitive compounds. | While benzophenones are solids at room temperature, vacuum distillation of the crude oil (before solidification) can be used to remove lower-boiling starting materials or higher-boiling byproducts. chemicalbook.com |

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reactivity Profiling of the Ketone Carbonyl Group

The carbonyl group (C=O) is a site of significant chemical activity due to the polarization of the carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. Various nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. For this compound, this would result in the formation of a tertiary alcohol.

Table 1: Predicted Products from Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Predicted Product |

| Grignard Reagents (R-MgBr) | Tertiary Alcohol |

| Organolithium Reagents (R-Li) | Tertiary Alcohol |

| Cyanide (HCN/NaCN) | Cyanohydrin |

| Ylides (Wittig Reagents) | Alkene |

These reactions would yield a variety of derivatives, each with distinct chemical properties and potential for further functionalization.

The carbonyl group can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

Reduction to an Alcohol: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. In the case of this compound, this would yield (3,5-difluorophenyl)(4-ethylphenyl)methanol.

Deoxygenation to a Methylene Group: More rigorous reduction methods can completely remove the carbonyl oxygen. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods for this transformation, which would convert this compound into 1-((3,5-difluorobenzyl)phenyl)ethane.

Table 2: Expected Products from Carbonyl Reduction

| Reagent(s) | Reaction Type | Predicted Product |

| NaBH₄ or LiAlH₄ | Hydride Reduction | (3,5-difluorophenyl)(4-ethylphenyl)methanol |

| Zn(Hg), HCl | Clemmensen Reduction | 1-((3,5-difluorobenzyl)phenyl)ethane |

| H₂NNH₂, KOH | Wolff-Kishner Reduction | 1-((3,5-difluorobenzyl)phenyl)ethane |

Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group. The Baeyer-Villiger oxidation, using a peroxy acid, could potentially lead to the formation of an ester.

Reactivity of the Fluorinated Aromatic Ring System

The two fluorine atoms on one of the phenyl rings significantly influence its reactivity. Fluorine is a moderately activating group for electrophilic aromatic substitution but a powerful activator for nucleophilic aromatic substitution due to its strong inductive electron-withdrawing effect.

The fluorine atoms and the carbonyl group can act as directing groups in ortho-metalation reactions. wikipedia.org The use of a strong base, such as an organolithium reagent, can lead to deprotonation at a position ortho to one of these directing groups, creating a powerful nucleophile that can react with various electrophiles. wikipedia.orguwindsor.ca This strategy allows for the introduction of a wide range of substituents onto the difluorinated ring with high regioselectivity.

The presence of two fluorine atoms, which are good leaving groups, and the electron-withdrawing carbonyl group activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). researchgate.net Strong nucleophiles can displace one of the fluorine atoms to form a new carbon-nucleophile bond. The regioselectivity of this substitution would be influenced by the positions of the other substituents.

Table 3: Potential SNAr Reactions

| Nucleophile | Predicted Product |

| Alkoxides (e.g., NaOCH₃) | Methoxy-substituted benzophenone |

| Amines (e.g., R₂NH) | Amino-substituted benzophenone |

| Thiolates (e.g., NaSR) | Thioether-substituted benzophenone |

It is important to reiterate that while these reactions are theoretically sound based on the known reactivity of similar compounds, specific experimental data for this compound is not currently available in publicly accessible scientific literature. Further research would be necessary to confirm these predicted reaction pathways and to optimize reaction conditions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is dictated by the directing effects of the substituents on its two aromatic rings.

The first ring, the 3,5-difluorophenyl group, is substituted with two fluorine atoms and a carbonyl group. Fluorine atoms are halogens, which are known to be deactivating yet ortho, para-directing substituents. nih.govacs.org This is due to the competition between their strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and their ability to donate lone-pair electrons through resonance, which directs incoming electrophiles to the ortho and para positions. nih.govnih.gov Conversely, the benzoyl group (a carbonyl group) is a strongly deactivating, meta-directing group because it withdraws electron density from the ring through both induction and resonance. acs.orgmdpi.com

| Substituent on Phenyl Ring | Type | Directing Effect |

| -F (Fluorine) | Deactivating | ortho, para |

| -C=O (Carbonyl) | Deactivating | meta |

| -CH₂CH₃ (Ethyl) | Activating | ortho, para |

Chemical Transformations Involving the 4'-Ethylphenyl Moiety

The 4'-ethylphenyl portion of the molecule offers distinct sites for chemical transformation: the benzylic position of the ethyl side chain and the aromatic ring itself.

Functionalization of the Ethyl Side Chain (e.g., Oxidation, Halogenation)

The ethyl group attached to the second phenyl ring is susceptible to reactions at its benzylic carbon (the carbon atom directly attached to the aromatic ring). This position is activated due to the ability of the benzene ring to stabilize radical or cationic intermediates through resonance. thieme-connect.comsigmaaldrich.com

Oxidation: The ethyl side chain can be oxidized to a carboxylic acid group. This transformation typically requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often with the application of heat. nih.govnih.govrsc.org For this side-chain oxidation to occur, the benzylic carbon must have at least one attached hydrogen atom, a condition that the ethyl group satisfies. nih.govrsc.org The reaction proceeds by converting the entire alkyl chain, regardless of its length, into a single carboxyl group, thus transforming this compound into 3,5-Difluoro-4'-benzoylbenzoic acid. nih.govrsc.org

Halogenation: The benzylic position of the ethyl group can undergo free-radical halogenation. A common reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. sigmaaldrich.com This reaction is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. thieme-connect.com This would convert the ethyl group into a (1-bromoethyl) group. The resulting α-halo ketone is a versatile intermediate for further synthetic transformations. rsc.orgchemrxiv.org

| Transformation | Reagent(s) | Product Functional Group |

| Side-Chain Oxidation | KMnO₄, H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), initiator | 1-Bromoethyl (-CH(Br)CH₃) |

Aromatic Functionalization of the Ethylphenyl Ring

For electrophilic aromatic substitution on the 4'-ethylphenyl ring, the directing effects of the ethyl group and the benzoyl group must be considered. The ethyl group is an alkyl group, which is activating and an ortho, para-director. researchgate.net The benzoyl group is deactivating and directs incoming electrophiles to the meta position relative to itself. acs.org

In this ring, the substituents have reinforcing directing effects. The ethyl group at C4' activates the ring and directs incoming electrophiles to the C3' and C5' positions (both ortho to it). The benzoyl group at C1' deactivates the ring and directs incoming groups to these same C3' and C5' positions (both meta to it). Therefore, electrophilic substitution, such as nitration or halogenation, is strongly favored to occur at the C3' and C5' positions. Given that these two positions are equivalent due to symmetry, a single monosubstituted product is expected.

Catalytic Transformations Utilizing this compound as Substrate or Ligand

While specific catalytic applications for this compound are not extensively documented, the reactivity of the benzophenone core suggests potential roles in both organocatalysis and metal-catalyzed processes.

Role in Organocatalysis

Benzophenone and its derivatives are well-known for their photochemical properties and can function as organocatalysts, specifically as photosensitizers. Upon absorption of UV light, benzophenone undergoes efficient intersystem crossing to a triplet excited state. nih.gov This triplet-state molecule can then act as a catalyst.

One major role is as a hydrogen atom transfer (HAT) photocatalyst. nih.govacs.org The excited benzophenone can abstract a hydrogen atom from a suitable donor, generating a radical that can then participate in various chemical reactions. This principle has been applied in synergistic catalytic systems. For example, benzophenone photocatalysis has been merged with other catalytic cycles to enable cross-coupling and functionalization reactions. nih.govacs.org Although not specifically demonstrated for this compound, its structural similarity to other benzophenone catalysts suggests it could have similar activity as a photocatalyst or photosensitizer for reactions like [2+2] cycloadditions.

Applications in Metal-Catalyzed Processes

This compound has potential applications in metal-catalyzed processes, either as a substrate for C-F bond activation or as a ligand.

As a Ligand: The carbonyl oxygen of the benzophenone moiety possesses lone pairs of electrons and can coordinate to a metal center. Benzophenone-based derivatives have been incorporated into ligands for transition metal catalysts and used in the construction of metal-organic frameworks (MOFs) with catalytic activity. mdpi.com The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be tuned by the fluorine and ethyl substituents.

As a Substrate: The C-F bonds on the difluorinated ring could potentially be activated by transition metal catalysts, allowing for cross-coupling reactions. The functionalization of C-F bonds is a growing area of research, though it often requires specific catalytic systems. nih.govresearchgate.net More commonly, benzophenone derivatives have been used in combination with metal catalysis where the benzophenone acts as a photocatalyst to generate radicals that are then intercepted by a metal catalyst, such as nickel, to forge new carbon-carbon bonds. nih.govacs.org This dual catalytic approach allows for transformations like cross-electrophile coupling under mild conditions.

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific exploration of This compound in photocatalytic systems.

It is important to note that related compounds with similar structural motifs, such as other benzophenone derivatives, are often investigated for their photocatalytic properties. However, without specific studies on this compound, any discussion of its potential reactivity, transformation pathways, or efficiency in photocatalytic systems would be purely speculative and would not adhere to the requirement for scientifically accurate and source-based information.

Therefore, the section on the exploration of this compound in photocatalytic systems cannot be populated with the requested detailed findings and data tables at this time.

Advanced Spectroscopic Characterization for Structural Elucidation and Dynamic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR) for Comprehensive Structural Assignment

A comprehensive structural assignment of 3,5-Difluoro-4'-ethylbenzophenone necessitates the use of multi-nuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the difluorinated and the ethyl-substituted phenyl rings, as well as the protons of the ethyl group. The protons on the 3,5-difluorophenyl ring will exhibit complex splitting patterns due to both homo- and heteronuclear coupling with adjacent protons and fluorine atoms. The protons on the 4'-ethylphenyl ring will appear as a typical AA'BB' system, further split by the adjacent ethyl group protons. The ethyl group itself will present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to resonate at a characteristic downfield shift. The fluorinated carbons will show large one-bond carbon-fluorine coupling constants (¹JCF), while other carbons in the difluorinated ring will exhibit smaller two- and three-bond couplings (²JCF and ³JCF). The chemical shifts of the carbons in the 4'-ethylphenyl ring and the ethyl group will be in their expected regions.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a crucial tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms. This signal will be split into a triplet by the two adjacent protons (H-2' and H-6'). The chemical shift will be indicative of the electronic environment of the fluorine atoms on the aromatic ring.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.8-8.0 | d | H-2', H-6' |

| ¹H | ~7.3-7.5 | d | H-3', H-5' |

| ¹H | ~7.1-7.3 | t | H-4 |

| ¹H | ~7.4-7.6 | d | H-2, H-6 |

| ¹H | ~2.7 | q | -CH₂- |

| ¹H | ~1.2 | t | -CH₃ |

| ¹³C | ~195 | s | C=O |

| ¹³C | ~163 (d, ¹JCF ≈ 250 Hz) | d | C-3, C-5 |

| ¹³C | ~140 (t, ³JCF ≈ 8 Hz) | t | C-1 |

| ¹³C | ~115 (d, ²JCF ≈ 25 Hz) | d | C-2, C-6 |

| ¹³C | ~110 (t, ²JCF ≈ 20 Hz) | t | C-4 |

| ¹³C | ~145 | s | C-4' |

| ¹³C | ~135 | s | C-1' |

| ¹³C | ~130 | s | C-2', C-6' |

| ¹³C | ~128 | s | C-3', C-5' |

| ¹³C | ~29 | s | -CH₂- |

| ¹³C | ~15 | s | -CH₃ |

| ¹⁹F | ~ -105 to -115 | t | F-3, F-5 |

Disclaimer: The chemical shifts and coupling constants presented in this table are estimated values based on data from structurally similar compounds and established NMR principles. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial arrangement of the molecule, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ protons) and identifying the adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). This experiment is crucial for assigning the protonated carbons in the molecule by linking the proton chemical shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations between carbons and protons (typically ²JCH and ³JCH). This powerful technique is essential for piecing together the molecular skeleton by identifying correlations across multiple bonds, for instance, from the carbonyl carbon to the protons on both aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This experiment can be used to confirm the through-space relationships between different parts of the molecule, which can be particularly useful in determining the preferred conformation.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be rich in characteristic absorption bands. The most prominent feature will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1670 cm⁻¹. The presence of the aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations are expected to give rise to strong absorptions in the 1100-1300 cm⁻¹ range. The aliphatic C-H stretching and bending vibrations of the ethyl group will also be observable.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration is also observable in the Raman spectrum, although it is typically weaker than in the FT-IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong and sharp signals in the Raman spectrum. The C-F stretching vibrations are also Raman active.

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to enhance the Raman signal of the molecule, allowing for detection at much lower concentrations and potentially providing information about the molecule's orientation on the SERS-active substrate.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, Raman | Medium |

| Carbonyl (C=O) Stretch | 1670-1650 | FT-IR, Raman | Strong (FT-IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman | Medium to Strong |

| C-F Stretch | 1300-1100 | FT-IR | Strong |

| Aromatic C-H Bend | 900-675 | FT-IR | Medium to Strong |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. Benzophenone (B1666685) and its derivatives typically show a strong absorption band around 250 nm, corresponding to the π → π* transition of the conjugated system, and a weaker, longer-wavelength band around 330-350 nm, attributed to the n → π* transition of the carbonyl group. The substitution pattern on the phenyl rings can influence the exact position and intensity of these bands.

While many benzophenone derivatives are not strongly fluorescent at room temperature due to efficient intersystem crossing to the triplet state, some substituted benzophenones can exhibit fluorescence. The emission spectrum, if observable, would provide information about the energy of the first excited singlet state. The study of the emission properties could also include phosphorescence measurements at low temperatures to characterize the triplet state.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of benzophenone and its derivatives is characterized by two primary absorption bands corresponding to n-π* and π-π* electronic transitions. The n-π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, which typically appears as a weak, longer-wavelength band. The π-π* transition, an excitation from a bonding π orbital to an anti-bonding π* orbital, is much stronger and occurs at shorter wavelengths.

Solvent polarity also plays a crucial role; polar solvents can stabilize the ground state through dipole-dipole interactions, often causing a hypsochromic shift of the n-π* transition and a bathochromic shift of the π-π* transition.

Table 1: Predicted UV-Vis Absorption Data for this compound This table is illustrative, based on typical values for substituted benzophenones.

| Transition | Predicted λmax (nm) in Cyclohexane | Predicted λmax (nm) in Ethanol | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| n-π* | ~340-360 | ~330-350 | 100 - 500 |

| π-π* | ~250-260 | ~255-265 | 10,000 - 20,000 |

Fluorescence and Phosphorescence Spectroscopy

Luminescence spectroscopy probes the de-excitation pathways of a molecule. Benzophenones are well-known for their efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁). This property generally results in very weak fluorescence but strong phosphorescence, especially at low temperatures where non-radiative decay pathways are minimized.

Fluorescence is the emission of light from the relaxation of an electron from the S₁ state to the ground state (S₀). Due to the rapid and efficient ISC in benzophenones, the fluorescence quantum yield is typically very low at room temperature. nih.gov

Phosphorescence is the emission of light from the spin-forbidden relaxation of an electron from the T₁ state to the S₀ state. This process is much slower than fluorescence, with lifetimes ranging from microseconds to seconds. The phosphorescence spectrum of benzophenone derivatives is often observed in rigid matrices or at cryogenic temperatures.

The heavy-atom effect of the fluorine substituents in this compound could potentially enhance the rate of intersystem crossing, further quenching fluorescence and promoting phosphorescence.

Table 2: Predicted Photophysical Properties for this compound This table is illustrative and based on general characteristics of benzophenone derivatives.

| Property | Predicted Value/Observation | Condition |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | < 0.01 | Room Temperature |

| Phosphorescence Quantum Yield (Φp) | > 0.7 | 77 K in a rigid matrix |

| Fluorescence Lifetime (τf) | Picoseconds (ps) to Nanoseconds (ns) | Room Temperature |

| Phosphorescence Lifetime (τp) | Milliseconds (ms) | 77 K in a rigid matrix |

| Emission Wavelength (Phosphorescence) | ~450 nm | 77 K in a rigid matrix |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound and for elucidating its structure through fragmentation analysis. For this compound (C₁₅H₁₂F₂O), the calculated exact mass of the neutral molecule is 246.0856 g/mol . In HRMS, the compound is typically observed as a protonated molecule, [M+H]⁺, with an exact mass of 247.0934.

The fragmentation of benzophenones in a mass spectrometer is highly characteristic. The primary cleavage occurs at the carbonyl group, breaking the molecule into two acylium ions or related fragments. nih.govresearchgate.net For this compound, two main fragmentation routes are expected:

Cleavage to form the 3,5-difluorobenzoyl cation and an ethylphenyl radical.

Cleavage to form the 4-ethylbenzoyl cation and a difluorophenyl radical.

The relative abundance of these fragments provides information about the relative stability of the resulting ions.

Table 3: Predicted HRMS Fragmentation Data for this compound ([M+H]⁺) This table presents predicted major fragments based on established fragmentation patterns of benzophenones. nih.govresearchgate.netnih.gov

| Predicted Fragment Ion (m/z) | Formula | Description |

|---|---|---|

| 247.0934 | [C₁₅H₁₃F₂O]⁺ | Protonated molecular ion |

| 141.0143 | [C₇H₄F₂O]⁺ | 3,5-Difluorobenzoyl cation |

| 119.0855 | [C₉H₁₁]⁺ | 4-Ethylphenyl cation (following CO loss) |

X-ray Diffraction Crystallography for Solid-State Molecular Structure and Packing

Benzophenone molecules are not planar; the two phenyl rings are twisted out of the plane of the central carbonyl group. This dihedral angle is a key structural parameter. In the solid state, molecules would pack in a way that maximizes favorable intermolecular interactions, which can include dipole-dipole forces, van der Waals forces, and potentially weak C-H···F or C-H···π hydrogen bonds. The specific crystal system and space group would be determined by the symmetry of the molecule and its packing arrangement.

Table 4: Hypothetical Crystallographic Data for this compound This table is a predictive model based on common values for related organic compounds.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Molecules per Unit Cell (Z) | 4 |

| Dihedral Angle (Ring 1 vs. Ring 2) | 50° - 60° |

| Key Intermolecular Interactions | C-H···F, C-H···O, π-π stacking |

In-Depth Computational Analysis of this compound Remains Elusive

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical analysis of the chemical compound This compound . Despite the availability of advanced computational methods that are routinely applied to understand molecular properties, specific research detailing the quantum chemical calculations, electronic structure, or excited-state properties for this particular molecule has not been publicly documented.

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular behavior that can be difficult or impossible to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for these investigations.

For a compound like this compound, a theoretical study would typically commence with Quantum Chemical Calculations using DFT. This would involve:

Geometry Optimization and Conformational Energy Landscapes: Determining the most stable three-dimensional structure of the molecule by finding the lowest energy arrangement of its atoms. This would also involve exploring different rotational conformations (e.g., the torsion angles between the phenyl rings and the central carbonyl group) to map out the conformational energy landscape and identify the global minimum.

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs): Once the optimized geometry is found, the electronic structure would be analyzed. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ambeed.com The energy and spatial distribution of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating its ability to donate electrons and the LUMO its ability to accept them. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties.

Prediction of Spectroscopic Parameters: DFT calculations are widely used to predict various spectroscopic data. This includes forecasting NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei, which can be compared with experimental data to confirm the molecular structure. Additionally, the calculation of vibrational frequencies can help in assigning the peaks observed in an experimental infrared (IR) spectrum.

Following the ground-state analysis, Time-Dependent Density Functional Theory (TD-DFT) would be employed to investigate the molecule's behavior upon electronic excitation, for instance, by absorption of light. This analysis would focus on:

Characterization of Electronic Transitions and Absorption/Emission Pathways: TD-DFT can predict the electronic absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states. It helps in identifying the nature of these transitions (e.g., n→π* or π→π*) and understanding the pathways for absorption and subsequent emission (fluorescence or phosphorescence).

Understanding Charge-Transfer Processes and Excited State Nature: For a molecule with potential electron-donating (ethylphenyl group) and electron-withdrawing (difluorophenyl group) moieties, TD-DFT is instrumental in characterizing intramolecular charge-transfer (ICT) processes upon excitation. This analysis reveals how the electron density redistributes across the molecule in the excited state, which is fundamental to its photophysical and photochemical properties.

While these computational methods are well-established, their application to this compound has not been reported in peer-reviewed literature. Consequently, specific data tables for its optimized geometry, frontier orbital energies, predicted NMR shifts, vibrational frequencies, and electronic transition energies are not available. The absence of such studies means that a detailed, data-driven article on the theoretical and computational aspects of this specific compound cannot be constructed at this time.

Theoretical and Computational Studies on 3,5 Difluoro 4 Ethylbenzophenone

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the conformational dynamics and intermolecular interactions of molecules. nih.govnih.gov For 3,5-Difluoro-4'-ethylbenzophenone, such simulations could provide critical insights into its behavior in various environments.

Solvent Effects on Molecular Conformation and Photophysics

The polarity and hydrogen-bonding capability of a solvent can significantly influence the conformational preferences and photophysical properties of benzophenone (B1666685) derivatives. While no specific studies on this compound were found, research on similar fluorinated compounds suggests that the dihedral angles between the phenyl rings and the carbonyl group would be sensitive to the solvent environment. In polar solvents, dipole-dipole interactions could lead to a more twisted conformation compared to nonpolar solvents. This, in turn, would affect the energy levels of the excited states and influence properties such as the quantum yield of intersystem crossing.

Supramolecular Assembly Dynamics

The presence of fluorine atoms in this compound introduces the potential for halogen bonding, a noncovalent interaction that can drive supramolecular assembly. acs.org MD simulations could, in principle, model the aggregation behavior of this molecule, revealing the stability and dynamics of any resulting supramolecular structures. Studies on other benzophenone derivatives have shown their capacity to form ordered assemblies, which can be influenced by the nature and position of substituents. univie.ac.atnih.govwhiterose.ac.uk The interplay between halogen bonds, π-π stacking, and van der Waals forces would dictate the morphology and properties of these assemblies.

Computational Prediction of Reaction Mechanisms and Transition States

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Approaches for Fluorinated Benzophenones

Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict the physicochemical and biological properties of chemical compounds based on their molecular structure. frontiersin.orgresearchgate.net These approaches have been successfully applied to various classes of molecules, including those with fluorine atoms. researchgate.netnih.gov

For a series of fluorinated benzophenones, a QSPR model could be developed to predict properties such as melting point, boiling point, or photophysical characteristics. bham.ac.uk This would involve calculating a range of molecular descriptors (e.g., topological, electronic, steric) and correlating them with experimental data using statistical methods or machine learning algorithms like artificial neural networks. researchgate.netnih.gov Such a model would be a valuable tool for designing new fluorinated benzophenones with desired properties. Unfortunately, a specific QSPR or machine learning study focused on this compound or a closely related series of compounds could not be located in the surveyed literature.

A hypothetical QSPR study for a series of fluorinated benzophenones might involve the following steps:

| Step | Description |

| 1. Data Collection | Gathering experimental data for a set of fluorinated benzophenones, including the property of interest (e.g., absorption maximum, triplet state lifetime). |

| 2. Molecular Descriptor Calculation | Using computational software to calculate a wide array of molecular descriptors for each compound in the dataset. |

| 3. Model Development | Employing statistical methods (e.g., multiple linear regression) or machine learning algorithms to build a mathematical model that relates the descriptors to the property. |

| 4. Model Validation | Assessing the predictive power of the model using internal and external validation techniques to ensure its robustness and reliability. |

The development of such predictive models would significantly accelerate the discovery and optimization of novel fluorinated benzophenones for various technological applications. However, the foundational experimental and computational data required to build these models for this compound are currently lacking in the public domain.

Photophysical Properties of 3,5 Difluoro 4 Ethylbenzophenone

Absorption Characteristics in Various Media

The absorption of ultraviolet (UV) and visible light by a molecule like 3,5-Difluoro-4'-ethylbenzophenone is dependent on its electronic structure. The presence of the benzophenone (B1666685) core, a well-known chromophore, suggests that this compound will exhibit characteristic absorption bands in the UV region. The specific positions and intensities of these bands are influenced by the substituents on the phenyl rings.

Determination of Absorption Maxima and Extinction Coefficients

To be determined. Experimental measurements are required to ascertain the precise wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε) for this compound in various solvents.

Solvatochromic Effects on Absorption Spectra

To be determined. The polarity of the solvent can influence the electronic ground and excited states of a molecule, leading to shifts in its absorption spectrum—a phenomenon known as solvatochromism. The extent and direction of these shifts (bathochromic/red shift or hypsochromic/blue shift) for this compound would need to be investigated experimentally across a range of solvents with varying polarities.

Luminescence Properties: Fluorescence and Phosphorescence

Benzophenones are known to exhibit luminescence, primarily through phosphorescence at room temperature, due to efficient intersystem crossing from the singlet excited state to the triplet state. The fluorine and ethyl substituents on this compound would modulate these properties.

Emission Maxima and Stokes Shifts

To be determined. The wavelengths of maximum fluorescence and phosphorescence emission would need to be measured. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insights into the structural and electronic relaxation in the excited state.

Fluorescence Quantum Yields and Excited State Lifetimes

To be determined. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the lifetime of the excited state (τ) are critical parameters for understanding the photophysical pathways of the molecule. These would require experimental determination through techniques such as time-resolved fluorescence spectroscopy.

Influence of Environmental Factors (e.g., Temperature, pH, Solvent Polarity) on Emission

To be determined. Environmental conditions can significantly impact the luminescence of a compound. For this compound, the effects of temperature, pH, and solvent polarity on its emission spectra, quantum yields, and lifetimes would need to be systematically studied to fully characterize its photophysical behavior.

Excited State Dynamics and Non-Radiative Decay Pathways

General principles of these photophysical processes, as they occur in related benzophenone derivatives, can be described. However, without specific data for this compound, any discussion would remain speculative and would not adhere to the strict requirement of focusing solely on the requested compound.

For context, a general overview of the requested photophysical processes is provided below. It is crucial to understand that this information is based on studies of other molecules and may not be representative of the behavior of this compound.

General Principles of Photophysical Processes in Aromatic Ketones

Excited State Dynamics and Non-Radiative Decay Pathways

Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent processes by which the molecule returns to its ground state are collectively known as excited state dynamics. These can be radiative (e.g., fluorescence, phosphorescence) or non-radiative.

Mechanistic Understanding of Photophysical Behavior

The specific chemical environment and molecular structure dictate the dominant photophysical and photochemical pathways.

Photoinduced Electron Transfer (PET): In the presence of a suitable electron donor, the excited state of a benzophenone can accept an electron, leading to the formation of a radical anion. rsc.orgnih.gov The efficiency of PET is governed by the driving force of the reaction and the distance and orientation between the donor and acceptor moieties. rsc.orgrsc.org The substituents on the benzophenone rings can significantly influence its reduction potential and thus the likelihood of PET. rsc.org

Intramolecular Proton Transfer (ESIPT): If a molecule possesses both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity, excitation can lead to the transfer of a proton within the same molecule. d-nb.info This process, known as excited-state intramolecular proton transfer, results in the formation of a different tautomeric form of the molecule with distinct photophysical properties. d-nb.infonih.gov While the structure of this compound does not inherently suggest a typical ESIPT pathway, such processes can sometimes be mediated by solvent molecules or impurities. nih.govnih.gov

Derivatization Strategies for Enhancing or Modulating 3,5 Difluoro 4 Ethylbenzophenone Functionality

Synthetic Modifications for Analytical Purposes

For the purpose of qualitative and quantitative analysis, the derivatization of 3,5-Difluoro-4'-ethylbenzophenone is often necessary to improve its detectability and chromatographic behavior. These modifications typically target the carbonyl group, which is the most reactive site for such transformations.

Introduction of Reporter Groups for Enhanced Detection

The introduction of reporter groups is a common strategy to enhance the analytical detection of ketones like this compound, especially in trace analysis. These reporter groups are moieties that exhibit a strong response to a particular detection technique.

One prevalent method involves the reaction of the carbonyl group with hydrazine-based reagents to form hydrazones. For instance, dansyl hydrazine (B178648) can be reacted with the ketone to attach a dansyl group, which is highly fluorescent and allows for sensitive detection using fluorescence spectroscopy. Another example is the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with ketones to form 2,4-dinitrophenylhydrazones. rsc.org These derivatives are brightly colored and can be readily quantified using UV-Vis spectrophotometry or liquid chromatography with UV detection. rsc.org

For highly sensitive applications, reagents that introduce a mass tag for mass spectrometry can be employed. This enhances the signal-to-noise ratio and allows for more precise quantification at very low concentrations.

A promising high-throughput assay for ketone detection is based on the fluorogenic probe 3-pentyl-2-(4-(2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)benzylidene)malononitrile (PMA). This method is characterized by high sensitivity and a low background signal, making it suitable for quantitative monitoring of ketones via fluorescence screening. rsc.orggoogle.com

| Derivatizing Reagent | Reporter Group | Detection Method |

| Dansyl Hydrazine | Dansyl | Fluorescence Spectroscopy |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenyl | UV-Vis Spectrophotometry, LC-UV |

| PMA | Phenanthroimidazole | Fluorescence Spectroscopy |

Chemical Transformations for Chromatographic Separations

Chemical derivatization is a key step in preparing this compound for analysis by gas chromatography (GC), as the parent molecule may have insufficient volatility or thermal stability. nih.gov Silylation is a common technique where an active hydrogen is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). acs.org This is achieved by reacting the compound with a silylation agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The resulting TMS ether is more volatile and thermally stable, leading to improved peak shape and resolution in GC analysis. acs.org

Another approach for GC analysis is the formation of oximes by reacting the ketone with a hydroxylamine (B1172632) reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). acs.orgresearchgate.net The resulting PFBHA-oximes are highly electron-capturing, making them suitable for sensitive detection by electron capture detection (ECD) in GC. researchgate.netacs.org

For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, as discussed in the previous section. google.commdpi.com These methods are particularly useful when analyzing complex matrices where high selectivity and sensitivity are required. jfda-online.comrsc.orgresearchgate.net

| Derivatization Method | Reagent | Purpose | Analytical Technique |

| Silylation | BSTFA | Increase volatility and thermal stability | GC-MS |

| Oxime Formation | PFBHA | Enhance sensitivity for ECD | GC-ECD |

| Hydrazone Formation | DNPH, Dansyl Hydrazine | Add chromophore/fluorophore | HPLC-UV, HPLC-Fluorescence |

Strategic Derivatization for Material Science Applications

The benzophenone (B1666685) moiety is a well-known photoinitiator, and by derivatizing this compound, its properties can be tailored for use in material science, particularly in the development of advanced polymers and molecular systems.

Attachment of Polymerizable Groups

To incorporate this compound into a polymer chain, a polymerizable group can be attached to the molecule. A common strategy is to introduce a methacrylate (B99206) or acrylate (B77674) group. For example, if the benzophenone derivative has a hydroxyl group, it can be esterified with methacryloyl chloride to yield a polymerizable monomer. researchgate.net This monomer can then be copolymerized with other monomers, such as styrene (B11656) or acrylates, to create polymers with pendant benzophenone units. researchgate.net

These benzophenone-containing polymers can be used as photo-cross-linkable materials. google.comwright.edu Upon exposure to UV light, the benzophenone carbonyl group is excited to a triplet state, which can then abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond and cross-linking of the polymer network. wright.edu This process is utilized in applications such as coatings, adhesives, and hydrogels. google.comnih.gov

| Polymerizable Group | Reaction | Application |

| Methacrylate | Esterification with methacryloyl chloride | Photo-cross-linkable polymers |

| Acrylate | Esterification with acryloyl chloride | UV-curable coatings and adhesives |

Incorporation into Larger Molecular Systems

This compound can serve as a building block for the synthesis of larger, more complex molecular systems. For instance, its difluoro-substituted phenyl ring is susceptible to nucleophilic aromatic substitution, allowing for the incorporation of the molecule into poly(aryl ether ketone) (PAEK) polymers. scialert.net By reacting 3,5-difluorobenzophenone (B68835) with a bisphenol under appropriate conditions, a PEEK-like polymer with pendant benzoyl groups can be synthesized. scialert.net The degree of crystallinity and solubility of these polymers can be tailored by varying the ratio of 3,5-difluorobenzophenone to other monomers like 4,4'-difluorobenzophenone (B49673). scialert.net

Controlled Functionalization to Tune Electronic and Optical Properties

The electronic and optical properties of this compound are determined by the interplay of the benzophenone core and its substituents. The electron-withdrawing fluorine atoms and the electron-donating ethyl group have opposing effects, and by further functionalization, these properties can be precisely tuned. acs.orgmdpi.com

The introduction of additional electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission spectra of the molecule. acs.orgmdpi.com For example, adding strong electron-donating groups, such as amines, to the benzophenone scaffold can lead to a red-shift in the absorption maximum. nih.govresearchgate.net

Fluorination is a known strategy to influence the electronic properties of conjugated polymers, often leading to lower HOMO and LUMO energy levels. The 3,5-difluoro substitution pattern in the target molecule already contributes to this effect, and further selective fluorination or the introduction of other halogen atoms could be used to fine-tune these properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

The photophysical properties of benzophenone derivatives are also sensitive to the solvent environment, with spectral shifts indicating specific solvent-solute interactions. mdpi.com By understanding these interactions, it is possible to predict and control the behavior of this compound in different media.

Exploration of Chemo- and Regioselective Derivatization

The chemical architecture of this compound presents three distinct reactive zones: the electron-deficient carbonyl group, the difluorinated phenyl ring, and the ethyl-substituted phenyl ring. The interplay of the directing effects of the fluoro, ethyl, and benzoyl substituents governs the outcome of derivatization reactions.

Electrophilic Aromatic Substitution:

The two aromatic rings of this compound exhibit different reactivities towards electrophiles.

The 3,5-Difluorophenyl Ring: The two fluorine atoms are electron-withdrawing via induction but are also weak ortho, para-directors due to resonance effects. The powerful electron-withdrawing nature of the benzoyl group, which is a meta-director, further deactivates this ring. Therefore, electrophilic substitution on this ring is generally disfavored. If forced, substitution would be expected to occur at the positions ortho to the fluorine atoms (C2 or C6) and meta to the carbonyl group, as this is the least deactivated position.

The 4'-Ethylphenyl Ring: The ethyl group is an activating, ortho, para-director. This ring is therefore more susceptible to electrophilic attack than the difluorinated ring. Electrophilic substitution, such as nitration or halogenation, is predicted to occur predominantly at the positions ortho to the ethyl group (C3' and C5'). Steric hindrance from the ethyl group might slightly favor substitution at the C3' and C5' positions. For instance, Friedel-Crafts acylation of ethylbenzene (B125841) with benzoyl chloride in the presence of a Lewis acid catalyst is known to yield the para-isomer, 4-ethylbenzophenone, as the major product, demonstrating the strong para-directing effect of the ethyl group.

Nucleophilic Addition to the Carbonyl Group:

The carbonyl group is an electrophilic center and is susceptible to nucleophilic attack. This represents a key chemoselective reaction, as nucleophiles will preferentially react at the carbonyl carbon over the aromatic rings. Reactions with organometallic reagents, such as Grignard reagents (e.g., methylmagnesium bromide), would lead to the formation of tertiary alcohols. The chemoselectivity of this reaction allows for the specific modification of the carbonyl functionality without altering the aromatic rings.

Reduction of the Carbonyl Group:

The carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would chemoselectively reduce the ketone to an alcohol without affecting the aromatic rings or the fluoro and ethyl substituents. More powerful reducing agents could potentially lead to the reduction of the aromatic rings, but conditions can be chosen to favor the reduction of the carbonyl group.

Ortho-Metalation Strategies:

Directed ortho-metalation is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. In the case of this compound, the fluorine atoms can act as directing groups for lithiation. Treatment with a strong base like n-butyllithium could potentially lead to deprotonation at the C2 position of the difluorinated ring, ortho to a fluorine atom and meta to the other fluorine and the carbonyl group. The resulting organolithium species can then be reacted with various electrophiles to introduce a wide range of substituents with high regiocontrol.

Below is a table summarizing the predicted outcomes of various chemo- and regioselective derivatization reactions on this compound.

| Reaction Type | Reagents and Conditions | Major Product(s) | Selectivity |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 3,5-Difluoro-4'-ethyl-3'-nitrobenzophenone | Regioselective (ortho to the ethyl group) |

| Electrophilic Aromatic Substitution (Bromination) | Br₂, FeBr₃ | 3,5-Difluoro-3'-bromo-4'-ethylbenzophenone | Regioselective (ortho to the ethyl group) |

| Nucleophilic Addition | 1. CH₃MgBr, Et₂O2. H₃O⁺ | 1-(3,5-Difluorophenyl)-1-(4-ethylphenyl)ethanol | Chemoselective (attack at the carbonyl group) |

| Reduction | NaBH₄, MeOH | (3,5-Difluorophenyl)(4-ethylphenyl)methanol | Chemoselective (reduction of the carbonyl group) |

| Directed Ortho-Metalation | 1. n-BuLi, THF, -78 °C2. Electrophile (e.g., CO₂) | 2-Benzoyl-4,6-difluorobenzoic acid (after quenching with CO₂) | Regioselective (ortho to a fluorine atom) |

This exploration of derivatization strategies highlights the potential for the targeted modification of this compound. By carefully selecting the reaction type and conditions, it is possible to control both the type of functional group introduced and its position on the molecule, thereby enabling the synthesis of a diverse range of novel compounds for further investigation.

No Publicly Available Research Found on the Applications of this compound in Materials Science

Following a comprehensive search of publicly available scientific literature and databases, no specific research or application data could be found for the chemical compound This compound within the requested domains of materials science. The inquiry, focused on its role in organic electronics, optoelectronic devices, polymeric materials, and optical materials, did not yield any relevant studies or documented uses.

Extensive searches for the compound's application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a component in organic semiconductors for charge transport and separation returned no specific results. Similarly, investigations into its use as a monomer for polymer synthesis or as a functional additive in polymer systems did not provide any pertinent information. Furthermore, there is no available data on its potential optical and photosensitive properties or applications.

While information on related compounds, such as those with a thioether linkage, is present in some chemical databases, the specific properties and applications of this compound in the outlined areas of materials science are not documented in the public domain. Therefore, the requested article detailing its applications in materials science and advanced functional materials cannot be generated based on currently accessible information.

Future Research Directions and Emerging Paradigms for 3,5 Difluoro 4 Ethylbenzophenone

Development of Novel and Sustainable Synthetic Pathways

The synthesis of benzophenone (B1666685) derivatives has traditionally relied on established methods such as Friedel-Crafts acylation. However, these methods often involve stoichiometric amounts of Lewis acids, chlorinated solvents, and harsh reaction conditions, which are environmentally undesirable. The future of synthesizing 3,5-Difluoro-4'-ethylbenzophenone lies in the development of greener, more sustainable pathways that align with the principles of green chemistry. e3s-conferences.orgwhiterose.ac.uk

Research efforts are anticipated to focus on several key areas:

Catalytic Approaches: Moving from stoichiometric to catalytic systems is paramount. This includes the exploration of solid acid catalysts, such as zeolites or functionalized resins, which can be easily recovered and recycled, minimizing waste.

Benign Solvents: Replacing hazardous solvents like 1,2-dichloroethane (B1671644) with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents like 2,2,5,5-tetramethyloxolane (TMO) is a critical goal. whiterose.ac.uk

Energy Efficiency: Investigating microwave-assisted or flow chemistry-based syntheses can significantly reduce reaction times and energy consumption compared to conventional batch processing.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. whiterose.ac.uk This involves exploring novel coupling reactions or C-H functionalization strategies that avoid the generation of large amounts of inorganic waste. nih.gov For instance, a palladium-catalyzed C-H functionalization could offer a more direct route to forming the core benzophenone structure.

A comparison of a traditional versus a hypothetical sustainable synthetic approach is outlined below.

| Feature | Traditional Pathway (e.g., Friedel-Crafts) | Future Sustainable Pathway |

| Catalyst | Stoichiometric AlCl₃ or FeCl₃ | Recyclable solid acid catalyst (e.g., Zeolite) |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., TMO, Ionic Liquids) or solvent-free |

| Waste | Significant inorganic salt waste | Minimal, with catalyst recycling |

| Energy | Prolonged heating under reflux | Microwave irradiation or continuous flow processing |

| Starting Materials | 1,3-Difluorobenzene (B1663923) and 4-ethylbenzoyl chloride | Potentially more direct C-H activation routes |

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) offers a transformative paradigm for molecular discovery and design. mdpi.com Instead of relying solely on trial-and-error laboratory synthesis, ML models can predict the properties of virtual compounds, enabling researchers to prioritize the most promising candidates for synthesis and testing. ulster.ac.uknih.gov

For this compound, AI and ML can be applied in several ways:

Property Prediction: By training ML models on large datasets of known molecules, it is possible to predict various properties of this compound. ulster.ac.uk These properties could include its electronic characteristics (HOMO/LUMO energies), potential as an organic semiconductor, photophysical properties, or even its potential biological activity. researchgate.netnih.gov For example, ML models have been successfully used to design benzophenone derivatives with specific anti-inflammatory activities or to screen for organic semiconductors with low LUMO energies. researchgate.netmdpi.com

High-Throughput Virtual Screening: Researchers can computationally generate a vast library of related benzophenone derivatives by systematically varying substituents. ML models can then rapidly screen this virtual library to identify derivatives with optimized properties for specific applications, such as improved light absorption for use in OLEDs or enhanced catalytic activity. researchgate.net

Inverse Design: More advanced AI models can tackle the "inverse design" problem: instead of predicting properties from a structure, the model suggests novel structures that are predicted to have a desired set of properties. This approach could lead to the design of entirely new benzophenone-based molecules with tailored functionalities.

The success of these computational approaches relies on the "five pillars": careful data set selection, appropriate structural representations, robust model algorithms (e.g., random forest, deep neural networks), rigorous model validation, and the translation of predictions into experimental decision-making. nih.govgoogle.com

Exploration in Novel Materials Platforms (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous, crystalline materials constructed from molecular building blocks. Their tunable structures and high surface areas make them promising for applications in gas storage, catalysis, and sensing. nih.govmdpi.com Benzophenone derivatives can be incorporated into these frameworks, acting as the organic "linker" or "strut" that connects metal nodes (in MOFs) or other organic units (in COFs). mdpi.comnih.gov